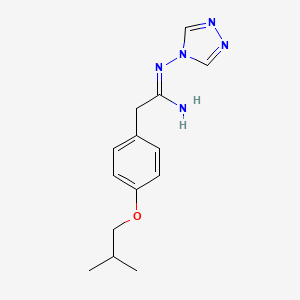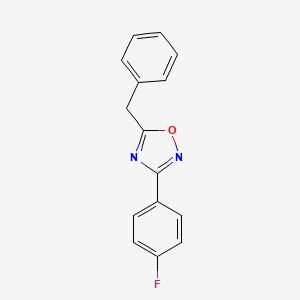
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as QM-7 or NSC 710305. The compound has been studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and division. Inhibition of HSP90 activity can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, as mentioned above. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide in lab experiments is its potential as a radiosensitizer. This could enhance the effectiveness of radiation therapy for cancer. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some normal cells, in addition to cancer cells. This could limit its potential use in clinical settings.
Direcciones Futuras
There are a number of future directions for the study of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide. One direction is further investigation of its potential as a radiosensitizer. This could involve studying its effects in combination with different types of radiation therapy.
Another future direction is the development of more potent and selective inhibitors of HSP90. This could lead to the development of more effective cancer treatments.
Finally, further investigation of the biochemical and physiological effects of this compound could provide insights into the mechanisms of cancer cell growth and division. This could lead to the development of new cancer treatments that target these processes.
Métodos De Síntesis
The synthesis of N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide involves a series of chemical reactions. The starting materials are 6-chloroquinoline and N,N-dimethylmorpholine. The two compounds are reacted together in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer.
Propiedades
IUPAC Name |
N,2-dimethyl-3-morpholin-4-yl-N-(quinolin-6-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(13-22-8-10-24-11-9-22)19(23)21(2)14-16-5-6-18-17(12-16)4-3-7-20-18/h3-7,12,15H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXTOUUANTTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)N(C)CC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)
![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)
![1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5346392.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)
![N-(4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide hydrochloride](/img/structure/B5346408.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)